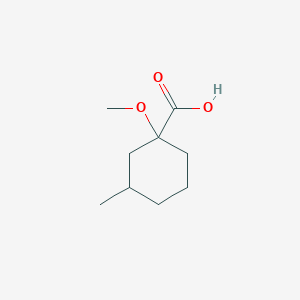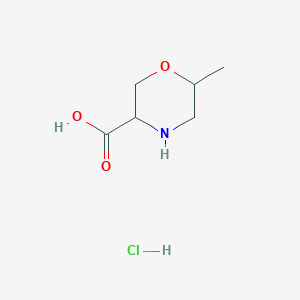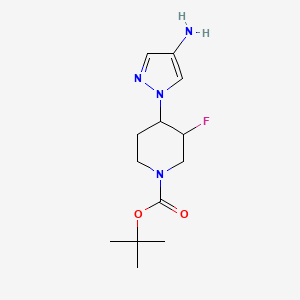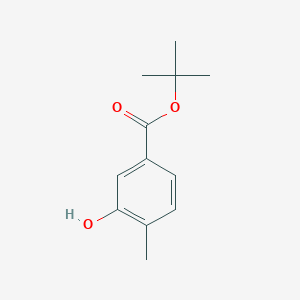![molecular formula C7H8BrN5O B12313923 rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis: is a complex organic compound that belongs to the class of azidooxolane derivatives. This compound is characterized by the presence of an azido group attached to an oxolane ring, which is further connected to a bromo-substituted pyrazole ring. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the oxolane ring.
Preparation Methods
The synthesis of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group on the oxolane ring is replaced by an azide ion.
Attachment of the Pyrazole Ring: The pyrazole ring is attached through a coupling reaction, often involving a halogenated pyrazole derivative and a suitable nucleophile.
Bromination: The final step involves the bromination of the pyrazole ring to introduce the bromo substituent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amine derivatives, which can further participate in various chemical transformations.
Substitution: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles, leading to a variety of substituted pyrazole derivatives.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The bromo substituent on the pyrazole ring can enhance the compound’s binding affinity to its target, leading to increased biological activity.
Comparison with Similar Compounds
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis can be compared with other similar compounds, such as:
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis: Lacks the bromo substituent, leading to different chemical reactivity and biological activity.
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-chloro-1H-pyrazole, cis: Contains a chloro substituent instead of bromo, which can affect its chemical and biological properties.
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-methyl-1H-pyrazole, cis: Contains a methyl substituent, leading to different steric and electronic effects.
These comparisons highlight the unique features of this compound, particularly its bromo substituent, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8BrN5O |
|---|---|
Molecular Weight |
258.08 g/mol |
IUPAC Name |
1-(4-azidooxolan-3-yl)-4-bromopyrazole |
InChI |
InChI=1S/C7H8BrN5O/c8-5-1-10-13(2-5)7-4-14-3-6(7)11-12-9/h1-2,6-7H,3-4H2 |
InChI Key |
FSBGEKIOKHBLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N2C=C(C=N2)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)


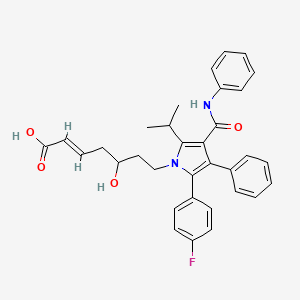
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
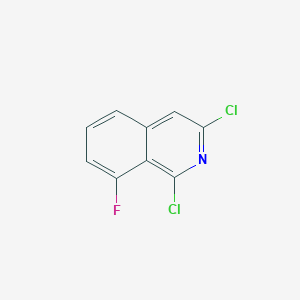
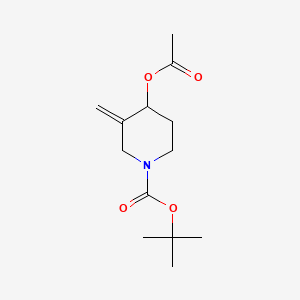
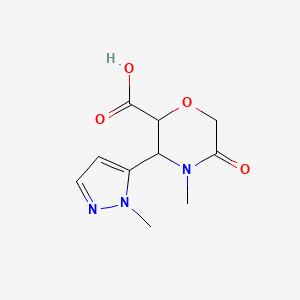
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)
